N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID
Overview
Description
N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to the piperidine ring, along with a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with 4-(2-bromophenyl)piperidine.
BOC Protection: The piperidine derivative is reacted with a tert-butoxycarbonylating agent, such as N-tert-butoxycarbonyl chloride, to introduce the BOC protecting group.
Carboxylation: The protected piperidine is then subjected to carboxylation reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Deprotection: Acidic reagents like trifluoroacetic acid are used to remove the BOC group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Deprotected Amine: Removal of the BOC group yields the free amine derivative.
Scientific Research Applications
N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The bromophenyl group can participate in binding interactions with proteins or enzymes, while the piperidine ring provides structural stability. The BOC group serves as a protecting group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
N-BOC-4-(2-BROMOPHENYL)PIPERIDINE: Similar structure but lacks the carboxylic acid group.
N-BOC-4-AMINOPYRAZOLE-5-CARBALDEHYDES: Contains a pyrazole ring instead of a piperidine ring.
Uniqueness
N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID is unique due to the presence of both the bromophenyl and carboxylic acid groups, which provide distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-(2-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-6-4-5-7-13(12)18/h4-7H,8-11H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXMVSPXGZXQIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678134 | |
Record name | 4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920023-52-5 | |
Record name | 1-(1,1-Dimethylethyl) 4-(2-bromophenyl)-1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920023-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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